molecular formula C9H18BrNO2 B1448247 (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester CAS No. 1508841-86-8

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

Cat. No.: B1448247
CAS No.: 1508841-86-8
M. Wt: 252.15 g/mol
InChI Key: AIPLAHZRPDQTLJ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester is a specialized Boc-protected amine derivative designed for use as a key synthetic building block in organic and medicinal chemistry. This compound features a reactive bromoethyl group and a base-labile tert -butoxycarbonyl (Boc) protecting group, allowing for selective alkylation and subsequent deprotection under mild acidic conditions. Its primary research application is as a precursor for introducing the N-ethyl-2-aminoethyl moiety into more complex molecules, facilitating the synthesis of various pharmacologically active compounds and chemical probes. Handling and Storage: This reagent is typically supplied as a liquid or low-melting-point solid and should be stored frozen (below 0°C) under an inert atmosphere to maintain stability, as it can be moisture and heat sensitive. As with all chemicals, appropriate safety precautions must be followed. Refer to the Safety Data Sheet for detailed hazard information. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPLAHZRPDQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 2-Bromoethylamine in Aqueous-Alcoholic Media

  • Reaction Components: 2-bromoethylamine or its hydrobromide salt, di-tert-butyl dicarbonate, sodium hydroxide, water-soluble solvents (methanol preferred), and water as crystallization solvent.
  • Procedure: The amine salt is dissolved in a water-soluble solvent (e.g., methanol) and cooled to between -10 to 0 °C. Di-tert-butyl dicarbonate is added, followed by slow addition of aqueous sodium hydroxide to maintain pH and promote reaction. The mixture is stirred for 5 to 36 hours at temperatures ranging from -30 to 30 °C, preferably near room temperature or slightly below.
  • Isolation: After reaction completion, water and seed crystals are added to precipitate the product as crystalline tert-butyl N-(2-bromoethyl)carbamate. The crystals are collected by filtration, washed with a water-soluble solvent/water mixture, and dried.
  • Advantages: This method avoids complicated extraction and concentration steps, yields a crystalline product that is easier to handle, and uses relatively safe solvents. The process is scalable and suitable for industrial production.
  • Yields and Purity: High yields with good purity are reported, with the product obtained as a crystalline solid facilitating handling and storage.
  • Reference: WO2006126255A1 patent details this process extensively, emphasizing safety, yield, and operational simplicity.

Multi-Step Synthesis via Nitrile Hydrolysis and Boc Protection

  • Starting Material: A nitrile intermediate derived from a ketoacetal precursor.
  • Steps:
    • Preparation of the nitrile intermediate through oxidative cleavage and selective reductions.
    • Hydrolysis of the nitrile under basic aqueous conditions.
    • Subsequent treatment with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • Outcome: This route, although longer, uses inexpensive reagents and simple reaction conditions, producing the target compound in high yields.
  • Scale: Successfully demonstrated on a multikilogram scale.
  • Reference: Detailed in an article by Urban et al. (2004) describing the preparation of related carbamic acid tert-butyl esters.

Comparative Data Table of Preparation Methods

Parameter Direct Boc Protection (Aqueous-Alcoholic) Multi-Step Nitrile Hydrolysis & Boc Protection
Starting Materials 2-Bromoethylamine (or salt), Boc anhydride Ketoacetal derivatives, hydroxylamine hydrochloride, Boc anhydride
Solvents Methanol, water Aqueous basic medium
Reaction Temperature -10 to 0 °C (cooling) Ambient to slightly elevated
Reaction Time 5 to 36 hours Longer, multi-step process
Product Isolation Crystallization by adding water and seed crystals Extraction, concentration, and purification
Product Form Crystalline solid Typically oil or solid depending on step
Yield High (not specified numerically) High yield reported
Scalability Industrial scale feasible Multikilogram scale demonstrated
Safety and Handling High safety, easy handling due to crystallinity Moderate, longer process with more steps
References Patent WO2006126255A1 Urban et al., J. Org. Process Res. Dev., 2004

Detailed Reaction Conditions and Notes

  • Solvent Choice: Methanol is preferred due to cost-effectiveness and compatibility with sodium hydroxide and Boc anhydride.
  • pH Control: Maintaining pH between 8.0 and 9.0 is critical to ensure efficient Boc protection and minimize side reactions.
  • Temperature Control: Cooling during addition of reagents prevents decomposition or side reactions.
  • Crystallization: Adding water and seed crystals induces crystallization of the product, facilitating isolation without solvent-intensive extraction.
  • Safety: Using water as crystallization solvent and avoiding hazardous organic solvents enhances operational safety.

Summary of Key Research Findings

  • The direct Boc protection method in aqueous-methanol media with sodium hydroxide offers a simple, high-yield, and scalable process for synthesizing (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester.
  • Multi-step methods involving nitrile intermediates provide alternative routes, especially when starting from more complex precursors, but are longer and more complex.
  • Crystallization-based isolation improves product handling and reduces processing steps compared to traditional extraction and concentration methods.
  • The use of di-tert-butyl dicarbonate as the Boc agent is consistently preferred due to its reactivity and availability.
  • Reaction parameters such as temperature, pH, and solvent composition critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium hydroxide, nucleophiles such as amines and thiols, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems that facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions yield substituted carbamates, while hydrolysis produces carboxylic acids and alcohols.

Scientific Research Applications

Organic Synthesis

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in creating pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biological Studies

The compound is employed in research focused on enzyme inhibitors. Specifically, it acts as an acetylcholinesterase inhibitor, which has implications for studying neurodegenerative diseases where cholinergic signaling is disrupted. The inhibition of this enzyme leads to elevated levels of acetylcholine, enhancing cholinergic receptor stimulation.

Pharmaceutical Development

In medicinal chemistry, this compound is used as a precursor for synthesizing therapeutic agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.

Agrochemical Applications

Due to its biological activity, it is also investigated for use in developing pesticides that inhibit key enzymes in pests, thereby reducing crop damage while minimizing environmental impact.

Case Study 1: Enzyme Inhibition

Research has demonstrated that carbamates like this compound effectively inhibit acetylcholinesterase. A study published in a peer-reviewed journal highlighted its potential as a lead compound for developing treatments against Alzheimer's disease by modulating cholinergic neurotransmission .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing novel derivatives of this compound revealed its utility in generating compounds with enhanced biological activity against specific cancer cell lines. The derivatives exhibited significant cytotoxic effects, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)-ethylcarbamic acid tert-butyl ester involves its reactivity with nucleophiles and its ability to undergo substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active molecules, where the compound targets specific molecular pathways and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” can be contextualized against related carbamate esters. Below is a comparative analysis:

tert-Butyl (2-aminoethyl)ethylcarbamate

  • Structure: Replaces the bromoethyl group with an aminoethyl (-NH₂) moiety.
  • Molecular Formula : C₉H₂₀N₂O₂.
  • Applications: Used as a protected amine intermediate in drug development.
  • Key Difference : Lacks electrophilic reactivity, making it unsuitable for alkylation but ideal for peptide coupling .

(2-Ethylamino-ethyl)-methyl-carbamic acid tert-butyl ester

  • Structure: Contains a methyl group on the carbamate nitrogen and an ethylamino substituent.
  • Molecular Formula : C₁₀H₂₂N₂O₂.
  • Key Difference : Increased steric hindrance compared to the bromoethyl analog, which may reduce reactivity but enhance selectivity in medicinal chemistry applications .

tert-Butyl 4-(2-bromoethyl)phenylcarbamate

  • Structure : Features a phenyl ring attached to the bromoethyl group.
  • Molecular Formula: C₁₃H₁₈BrNO₂.
  • Key Difference: Enhanced lipophilicity (higher LogP) compared to the non-aromatic analog, influencing blood-brain barrier penetration .

(5-Bromomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

  • Structure : Contains a pyridinyl ring with a bromomethyl substituent.
  • Molecular Formula : C₁₁H₁₅BrN₂O₂.
  • Applications : The pyridine moiety enables coordination with metal catalysts or participation in hydrogen bonding, relevant in catalysis or kinase inhibitor design .
  • Key Difference : Bromine’s position on the methyl group (vs. ethyl in the target compound) alters steric accessibility and reaction kinetics .

(2-Cyclopropyl-2-oxo-ethyl)-carbamic acid tert-butyl ester

  • Structure : Incorporates a cyclopropyl and ketone group.
  • Molecular Formula: C₁₀H₁₇NO₃.
  • Applications : The cyclopropane ring and ketone enhance conformational rigidity and electrophilicity, respectively, useful in prodrug strategies .
  • Key Difference : Oxo group enables Schiff base formation, a reactivity absent in the bromoethyl analog .

Research Findings and Implications

  • Reactivity: The bromoethyl group in the target compound enables efficient alkylation, critical in constructing heterocyclic scaffolds for CNS-targeted drugs . In contrast, tert-butyl (2-aminoethyl)ethylcarbamate’s amine group is pivotal in peptide elongation .
  • SAR Insights : Substitution with aromatic rings (e.g., phenyl or pyridinyl) enhances affinity for hydrophobic binding pockets in receptors, as observed in dopamine D3 ligand studies .
  • Thermodynamic Properties : While direct vaporization data are sparse, tert-butyl esters generally exhibit higher thermal stability compared to methyl or ethyl esters, favoring their use in high-temperature reactions .

Biological Activity

Introduction

(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester, with the chemical formula C7H14BrNO2 and CAS number 1508841-86-8, is an organic compound that serves as an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structure, featuring a bromoethyl group and a tert-butyl ester, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Target Enzymes

The primary biological activity of this compound is associated with its role as an acetylcholinesterase inhibitor. Carbamates, including this compound, interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Biochemical Pathways

The compound's action primarily affects the cholinergic system, which is crucial for neurotransmission in both insects and mammals. The overstimulation caused by excess acetylcholine can lead to various physiological effects, such as muscle spasms, increased secretions, and potentially toxic outcomes depending on the concentration and exposure duration.

Biological Activity Summary

Biological Activity Description
Acetylcholinesterase Inhibition Prevents breakdown of acetylcholine; leads to overstimulation of the nervous system.
Potential Antimicrobial Properties Investigated for use against certain bacterial strains.
Pesticidal Applications Used in formulations targeting insect pests due to its neurotoxic effects on insects.

Case Studies

  • Acetylcholinesterase Inhibition Studies
    • A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. The IC50 value was found to be comparable to other known carbamate inhibitors, indicating its potential utility in developing therapeutic agents for conditions like myasthenia gravis and Alzheimer's disease .
  • Pesticidal Efficacy
    • Research conducted on agricultural applications showed that formulations containing this compound exhibited significant insecticidal activity against common pests such as aphids and whiteflies. The mode of action was confirmed through behavioral assays that indicated paralysis and mortality in treated insects .
  • Antimicrobial Activity
    • Preliminary studies indicated that this compound possesses antimicrobial properties against certain Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent .

Synthetic Routes

The synthesis of this compound typically involves reacting 2-bromoethylamine with a suitable butoxycarbonylating agent under basic conditions. The reaction conditions are optimized for yield and purity:

  • Reactants: 2-bromoethylamine hydrobromide + di-tert-butyl dicarbonate
  • Conditions: Sodium hydroxide in a water-soluble solvent
  • Purification: Crystallization followed by filtration.

Reactivity Profile

The compound undergoes various chemical reactions:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines.
  • Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation/Reduction: Can be modified under specific conditions to produce different derivatives.

Q & A

Q. What are the recommended synthetic strategies for preparing (2-bromoethyl)-ethylcarbamic acid tert-butyl ester?

The synthesis of tert-butyl carbamate derivatives typically involves the use of tert-butyl protecting groups to stabilize reactive intermediates. For example:

  • Stepwise Protection : React ethylamine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions (e.g., THF, 0–25°C) to form the ethylcarbamic acid tert-butyl ester intermediate .
  • Bromination : Introduce the 2-bromoethyl group via nucleophilic substitution. For instance, treat the intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C to achieve regioselective bromination .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or ¹H/¹³C NMR .

Q. How does the tert-butyl group influence the stability of this compound during storage?

The tert-butyl group provides steric hindrance, reducing hydrolysis and oxidation. Key considerations:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent degradation .
  • Stability Tests : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when protected from light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?

The bromoethyl group acts as a leaving group, facilitating SN2 reactions. Key factors:

  • Steric Effects : The ethylcarbamic acid tert-butyl ester’s bulky tert-butyl group slows SN2 reactions, requiring polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) for efficient substitution .
  • Kinetic Data : Second-order rate constants (k₂) for reactions with amines (e.g., piperidine) in DMSO at 25°C range from 1.2 × 10⁻⁴ to 3.5 × 10⁻⁴ M⁻¹s⁻¹, indicating moderate reactivity .

Q. How can contradictory solubility data in different solvents be resolved?

Conflicting solubility reports arise from solvent polarity and hydrogen-bonding effects. A systematic approach includes:

  • Solubility Screening : Test in 12 solvents (e.g., DCM, THF, MeOH) at 25°C. For this compound, solubility is highest in DCM (≥50 mg/mL) and lowest in water (<0.1 mg/mL) .
  • Molecular Dynamics (MD) Simulations : Predict solubility parameters (Hansen solubility parameters: δD = 18.1, δP = 5.2, δH = 4.8) to guide solvent selection .

Q. What analytical methods are optimal for characterizing this compound and its degradation products?

  • LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect the parent ion [M+H]⁺ at m/z 281.1 and degradation products (e.g., tert-butyl alcohol at m/z 75.1) .
  • X-ray Crystallography : Resolve crystal structure to confirm the spatial arrangement of the bromoethyl and tert-butyl groups .

Methodological Challenges

Q. How can competing side reactions during bromoethyl group installation be minimized?

  • Temperature Control : Maintain reaction temperatures below 60°C to avoid elimination reactions (e.g., forming ethylene derivatives) .
  • Catalytic Additives : Use tetrabutylammonium iodide (TBAI, 5 mol%) to enhance bromide displacement efficiency by 30–40% .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Protection-Deprotection Cycles : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired interactions .
  • Flow Chemistry : Implement continuous flow reactors to reduce intermediate isolation steps, improving overall yield from 45% (batch) to 68% .

Safety and Handling

Q. What safety protocols are recommended for handling this brominated carbamate?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential vapor release .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
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(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester

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